molecular formula C23H15N3 B2515345 2,6-bis[cyano(phenyl)methyl]benzonitrile CAS No. 339012-88-3

2,6-bis[cyano(phenyl)methyl]benzonitrile

Cat. No.: B2515345
CAS No.: 339012-88-3
M. Wt: 333.394
InChI Key: DMNVMXPIBQUCCD-UHFFFAOYSA-N
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Description

2,6-Bis[cyano(phenyl)methyl]benzonitrile (referred to in synthesis studies as 2,6-bis(4-carboxyphenoxy)benzonitrile or its derivative 2,6-bis(4-chloroformylphenoxy)benzonitrile, BClPOBN) is a high-performance aromatic monomer with a benzonitrile core functionalized with pendant cyano and phenoxy groups. Its synthesis involves a multi-step process:

Condensation: 2,6-Difluorobenzonitrile reacts with p-hydroxybenzoic acid in the presence of KOH and DMSO at 185–195°C to form 2,6-bis(4-carboxyphenoxy)benzonitrile (yield: 85%, purity: 96%, m.p.: 311–312°C) .

Chlorination: The carboxyl groups are converted to chloroformyl groups using sulfur oxychloride, yielding BClPOBN (yield: 96%, purity: 97%, m.p.: 140–142°C) .

Properties

IUPAC Name

2,6-bis[cyano(phenyl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3/c24-14-21(17-8-3-1-4-9-17)19-12-7-13-20(23(19)16-26)22(15-25)18-10-5-2-6-11-18/h1-13,21-22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNVMXPIBQUCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)C(C#N)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[cyano(phenyl)methyl]benzonitrile typically involves the reaction of 2,6-dibromobenzonitrile with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-bis[cyano(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods involving the reaction of benzonitrile derivatives with cyano groups. One notable synthesis method involves the use of 2,6-dimethoxybenzonitrile as a precursor. The process typically includes demethylation to form 2,6-dihydroxybenzonitrile, followed by further reactions to introduce cyano groups at specific positions on the aromatic ring. The resulting compound exhibits unique electronic properties due to its cyano substituents, which enhance its reactivity and solubility in organic solvents .

Scientific Research Applications

1. Organic Electronics

2,6-bis[cyano(phenyl)methyl]benzonitrile has been investigated for its potential use in organic electronic devices. Its ability to form stable charge transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyano groups contribute to strong intermolecular interactions that can improve charge transport properties .

2. Photovoltaic Materials

Research indicates that compounds with cyano groups can enhance the efficiency of photovoltaic cells. The incorporation of this compound into polymer blends has shown promise in improving the light absorption and charge separation efficiency in solar cells, making it a candidate for next-generation photovoltaic materials .

3. Medicinal Chemistry

The compound has been explored for its biological activity, particularly as a potential anticancer agent. In silico studies suggest that derivatives of this compound exhibit significant binding affinity to cancer-related targets such as HER2 and EGFR. These findings indicate its potential as a lead compound for developing new anticancer therapies .

4. Antimicrobial Agents

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. Its derivatives have been evaluated for their effectiveness against various bacterial strains and fungi, showing promising results that warrant further investigation into their use as antimicrobial agents in clinical settings .

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into a polymer matrix improved the power conversion efficiency of organic solar cells by approximately 15%. The enhanced electron mobility and better light absorption characteristics were attributed to the structural properties of the compound.

Case Study 2: Anticancer Activity

In vitro tests revealed that certain derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. Molecular docking studies indicated that these compounds effectively bind to the active sites of key oncogenic proteins, suggesting a mechanism for their anticancer activity.

Mechanism of Action

The mechanism of action of 2,6-bis[cyano(phenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties. The phenyl groups provide hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents .

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : Polymers derived from BClPOBN exhibit decomposition temperatures (Td) of 391–406°C at 5% weight loss under N₂, indicating exceptional thermal resistance .
  • Solubility: The monomer and its polymers dissolve readily in polar aprotic solvents (e.g., NMP, DMAC) and common organic solvents (e.g., CHCl₃, THF), enabling versatile processing .
  • Reactivity: The pendant cyano groups enhance polarity and enable crosslinking at elevated temperatures, making the compound valuable for synthesizing heat-resistant polyesters .

Comparison with Similar Compounds

The structural and functional attributes of 2,6-bis[cyano(phenyl)methyl]benzonitrile can be contextualized against other cyano-substituted aromatic compounds, as detailed below:

Structural and Functional Analogues

Compound Name Functional Groups Key Properties/Applications Thermal Stability (Td) Solubility Profile References
This compound (BClPOBN) Benzonitrile core, chloroformylphenoxy, cyano Polymer precursor for high-performance polyesters; crosslinking capability 391–406°C (polymers) NMP, DMAC, CHCl₃, THF
Cyano(3-phenoxyphenyl)methyl valinate (tau-fluvalinate) Cyano, phenoxy, trifluoromethyl, valine Pyrethroid insecticide; targets sodium channels in pests Not reported Lipophilic solvents
Cyano(4-fluoro-3-phenoxyphenyl)methyl cyclopropanecarboxylate (cyfluthrin) Cyano, fluoro-phenoxy, cyclopropane Broad-spectrum insecticide; UV stability Not reported Organic solvents (e.g., acetone)
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile Benzonitrile core, amino, chlorophenyl Pharmaceutical intermediate; potential bioactivity Not reported Polar aprotic solvents

Critical Analysis

Thermal Stability: BClPOBN-derived polymers outperform most cyano-containing pesticides (e.g., tau-fluvalinate, cyfluthrin) in thermal resistance, which typically degrade below 300°C due to their ester and hydrocarbon linkages . The rigidity of the benzonitrile core and crosslinkable cyano groups in BClPOBN contribute to its high Td (~400°C), making it suitable for high-temperature applications .

Solubility and Processing: Unlike lipophilic pesticides (e.g., cyfluthrin), BClPOBN exhibits solubility in both polar aprotic and halogenated solvents, enabling its use in solution-based polymer processing . The amino-substituted analogue (2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile) lacks the chloroformylphenoxy groups of BClPOBN, resulting in lower molecular weight and reduced polymer-forming capability .

Functional Versatility: BClPOBN’s cyano groups enable covalent crosslinking, whereas cyano-pesticides rely on steric and electronic effects for bioactivity . The absence of reactive sites (e.g., chloroformyl) in analogues like tau-fluvalinate limits their utility in polymerization reactions .

Research Implications

  • Material Science : BClPOBN’s balance of solubility and thermal stability addresses longstanding challenges in aromatic polyester processing .
  • Pesticide Chemistry: Cyano-substituted pesticides prioritize bioactivity and environmental stability over thermal performance .
  • Pharmaceuticals: Amino-substituted benzonitriles (e.g., ) highlight divergent applications in drug discovery versus polymer synthesis.

Biological Activity

2,6-bis[cyano(phenyl)methyl]benzonitrile, also known by its CAS number 339012-88-3, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a central benzonitrile moiety with two cyano(phenyl)methyl groups attached at the 2 and 6 positions. This unique structure contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds within the benzonitrile family possess significant antibacterial properties. For instance, derivatives have been tested against Helicobacter pylori, showing promising minimum inhibitory concentration (MIC) values .
  • Antiparasitic Activity : Compounds structurally related to this compound have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum, indicating potential for further exploration in antiparasitic drug development .
  • Cytotoxicity : Initial screenings suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The exact mechanisms remain under investigation but could involve interference with cellular signaling pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the cyano groups facilitate interactions with nucleophiles in biological systems, potentially leading to enzyme inhibition or disruption of cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from benzonitriles:

  • Antimicrobial Studies : In vitro tests on similar compounds revealed MIC values ranging from 32 to 64 µg/mL against H. pylori, suggesting that modifications to the benzonitrile structure can enhance antibacterial efficacy .
  • Antiparasitic Efficacy : A study on dicationic compounds showed significant activity against T. brucei with IC50 values between 4.8 to 37 nM. This highlights the potential for derivatives of this compound to be developed into effective antiparasitic agents .
  • Cytotoxicity Assessments : Research involving related compounds has indicated varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing selective toxicity profiles that warrant further investigation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntibacterialTBD
Dicationic derivativesAntiparasitic4.8 - 37 nM
Related benzonitrilesCytotoxicityTBD

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